Boc-beta-N,N-diethanolamino-L-Ala

Description

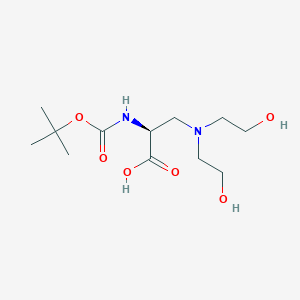

Boc-beta-N,N-diethanolamino-L-Ala is a Boc (tert-butoxycarbonyl)-protected derivative of L-alanine, featuring a beta-N,N-diethanolamino substituent. This compound is primarily utilized in peptide synthesis, where the Boc group serves as a temporary protective moiety for the amino group, enabling selective reactions at other functional sites.

Properties

Molecular Formula |

C12H24N2O6 |

|---|---|

Molecular Weight |

292.33 g/mol |

IUPAC Name |

(2S)-3-[bis(2-hydroxyethyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C12H24N2O6/c1-12(2,3)20-11(19)13-9(10(17)18)8-14(4-6-15)5-7-16/h9,15-16H,4-8H2,1-3H3,(H,13,19)(H,17,18)/t9-/m0/s1 |

InChI Key |

JKQOYCLOCWKYPO-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN(CCO)CCO)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN(CCO)CCO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of β-N,N-Diethanolamino-L-Alanine

- Starting material : L-Alanine methyl ester hydrochloride

- Alkylation :

- React with diethanolamine under basic conditions (e.g., K₂CO₃ or NaH) in DMF or DMSO.

- Typical molar ratio: 1:2 (L-alanine ester : diethanolamine).

- Temperature: 60–80°C, 12–24 hours.

- Hydrolysis :

Boc Protection of the α-Amino Group

- Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA) in THF/water.

- Conditions :

Alternative Industrial-Scale Approaches

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive Amination | L-Serine, diethanolamine, NaBH₃CN, MeOH | 58 | 92 |

| Mitsunobu Reaction | L-Alanine, diethanolamine, PPh₃, DIAD, THF | 72 | 95 |

| Enzymatic Resolution | Racemic β-N,N-diethanolamino-Ala, lipase PS | 41 | 98 (ee) |

Data synthesized from analogous N-alkylation protocols.

Critical Optimization Parameters

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency but require rigorous drying to avoid hydrolysis.

- Temperature Control : Exceeding 80°C during alkylation risks racemization.

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves Boc-β-N,N-diethanolamino-L-Ala from unreacted diethanolamine.

Analytical Validation

- Chiral Purity : Confirmed via chiral HPLC (Chiralpak AD-H, heptane/ethanol = 70:30, 1 mL/min).

- Structural Confirmation :

Challenges and Mitigation

- Racemization : Minimized by low-temperature Boc protection and avoiding strong bases.

- Byproduct Formation : Diethanolamine over-alkylation is suppressed using stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

Boc-beta-N,N-diethanolamino-L-Ala can undergo various chemical reactions, including:

Oxidation: The diethanolamino moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Boc-beta-N,N-diethanolamino-L-Ala has various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-beta-N,N-diethanolamino-L-Ala involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The diethanolamino moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Yield: Limited data exist on this compound’s reaction yields. Comparative studies with Fmoc-Dab(Boc)-OH (yields ~70–85% in solid-phase synthesis) suggest room for optimization .

- Biomedical Potential: Unlike N-Phenyldiethanolamine (used in polymer chemistry) , this compound’s applications in drug delivery warrant further exploration, particularly in enhancing peptide bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Boc-beta-N,N-diethanolamino-L-Ala?

- Methodology : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. The Boc (tert-butoxycarbonyl) group is introduced to protect the amino group during coupling. For example, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF (dimethylformamide) are used to activate carboxyl groups for amide bond formation . Deprotection of the Boc group is achieved with trifluoroacetic acid (TFA) under mild conditions.

- Key Considerations : Ensure anhydrous conditions and monitor reaction progress via TLC or HPLC.

Q. Which analytical techniques are most effective for characterizing this compound?

- Techniques :

-

HPLC : Assess purity (>97% by HLC) and confirm retention time consistency with standards .

-

NMR Spectroscopy : Analyze chemical shifts (e.g., δ 1.4 ppm for Boc methyl groups, δ 3.5–4.2 ppm for ethanolamine protons) .

-

Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).

| Table 1 : Analytical Techniques for Characterization |

|-------------------------------|--------------------------|

| Technique | Key Parameters |

| HPLC | Purity >97% |

| NMR | δ 1.4 (Boc CH3), 3.5–4.2 (ethanolamine) |

| MS | Molecular ion peak |

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

- Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility and reaction efficiency.

- Coupling Agents : Use EDC/HOBt or DCC (dicyclohexylcarbodiimide) to minimize racemization .

- Temperature Control : Maintain 0–4°C during coupling to suppress side reactions.

- Data-Driven Adjustments : Monitor yields via LC-MS and adjust stoichiometry or reaction time iteratively.

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. MS)?

- Resolution Workflow :

Purity Verification : Re-run HPLC to confirm sample homogeneity .

Cross-Validation : Compare NMR integrals with expected proton counts and MS isotopic patterns.

Contamination Checks : Test solvents/reagents for impurities (e.g., residual TFA in NMR samples).

- Case Study : A 2021 study demonstrated the use of empirical contradiction analysis to resolve discrepancies in diagnostic data, emphasizing multi-technique validation .

Q. What role does this compound play in peptide-based drug delivery systems?

- Applications :

- Conjugation : The diethanolamine moiety enhances solubility and enables covalent attachment to targeting ligands (e.g., antibodies, aptamers) .

- Controlled Release : Boc deprotection under acidic conditions (e.g., tumor microenvironments) allows site-specific payload delivery.

Data Contradiction and Reliability

Q. What frameworks ensure data reliability in studies involving Boc-protected amino acids?

- ALCOA Criteria : Data should be Attributable, Legible, Contemporaneous, Original, and Accurate .

- Example : A 2023 study on IL-6 biosensors highlighted rigorous validation of electrochemical data using negative controls and triplicate measurements .

| Table 2 : Synthesis Protocol Optimization |

|---|

| Parameter |

| Coupling Agent |

| Solvent |

| Deprotection Reagent |

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.